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For Research Use Only. Not for use in humans.

Introduction
Fanapanel, also known by its developmental code ZK200775 and as MPQX, is a potent and

selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid

(AMPA) and kainate receptors. It demonstrates significantly less activity at N-methyl-D-

aspartate (NMDA) receptors.[1] Developed for its neuroprotective potential in ischemic events

such as stroke and trauma, its clinical development was halted due to a narrow therapeutic

window and severe adverse effects in human trials, including excessive sedation and transient

neurological deterioration.[2]

These application notes provide a guide for researchers utilizing Fanapanel in preclinical in

vivo studies, summarizing key experimental data and providing protocols for administration

based on published literature.

Mechanism of Action
Fanapanel competitively antagonizes the AMPA and kainate subtypes of ionotropic glutamate

receptors. In the central nervous system, glutamate is the primary excitatory neurotransmitter.

During an ischemic event, excessive glutamate release leads to over-activation of these

receptors, causing an influx of ions like Ca2+ and Na+. This excitotoxicity triggers a cascade of

intracellular events leading to neuronal damage and death. By blocking AMPA and kainate

receptors, Fanapanel inhibits this excitotoxic cascade, thereby conferring neuroprotection.
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Fanapanel's competitive antagonism of AMPA/Kainate receptors.

Data Presentation
Binding Affinity and In Vitro Potency

Ligand/Assay Target Parameter Value

Quisqualate AMPA Receptor Ki 3.2 nM[1]

Kainate Kainate Receptor Ki 100 nM[1]

NMDA NMDA Receptor Ki 8.5 µM[1]

AMPA-induced

currents
AMPA Receptor IC50 21 nM[3]

In Vivo Efficacy in Rodent Models of Ischemia
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Species
Ischemia
Model

Administrat
ion Route

Dosage Outcome Reference

Mouse

Permanent

Middle

Cerebral

Artery

Occlusion

(MCAO)

Intravenous

(i.v.) Infusion

(6h)

10 mg/kg/h

34%

reduction in

infarct

volume

[4]

Rat
Permanent

MCAO

i.v. Infusion

(6h)
3 mg/kg/h

24%

reduction in

infarct

volume

[4]

Rat
Permanent

MCAO

i.v. Infusion

(6h)
10 mg/kg/h

29%

reduction in

infarct

volume

[4]

Rat

Transient

MCAO (90

min)

i.v. Infusion

(6h, at

reperfusion)

0.1 mg/kg/h

45%

reduction in

infarct

volume

[4]

Rat

Transient

MCAO (90

min)

i.v. Infusion

(6h, at

reperfusion)

3 mg/kg/h

35%

reduction in

infarct

volume

[4]

In Vivo Effects on Seizure Threshold and Motor
Coordination in Mice
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Test Endpoint
Administration
Route

Dosage

AMPA-induced clonic

seizures
THRD50 i.v. 2.9 mg/kg[1]

Kainate-induced

clonic seizures
THRD50 i.v. 1.6 mg/kg[1]

Motor Coordination

(Rotarod)
ED50 i.v. 14.6 mg/kg[1]

*THRD50: Threshold

dose required to

elevate the seizure

threshold in 50% of

animals.

ED50: Dose effective

in producing motor

impairment in 50% of

animals.

Experimental Protocols
Protocol 1: Preparation of Fanapanel for Intravenous
Administration
Fanapanel's phosphonate group confers improved water solubility over previous

quinoxalinedione antagonists. While specific vehicles are not always detailed in publications, a

sterile isotonic saline solution is appropriate for intravenous administration.

Materials:

Fanapanel (MPQX/ZK200775) powder

Sterile 0.9% Sodium Chloride (Saline) for Injection, USP

Sterile vials
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Vortex mixer

Sterile filters (0.22 µm)

Procedure:

Calculate the required amount of Fanapanel based on the desired final concentration and

volume.

Aseptically weigh the Fanapanel powder and transfer it to a sterile vial.

Add the required volume of sterile 0.9% saline to the vial.

Vortex the solution until the Fanapanel is completely dissolved. The introduction of the

methylphosphonate group was designed to dramatically improve solubility.[4]

Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.

Store the prepared solution appropriately. For short-term storage, 2-8°C is recommended.

For longer-term storage, consult supplier data; aliquoting and freezing at -20°C or -80°C is a

common practice.[1]

Protocol 2: In Vivo Neuroprotection Study in a Rat
MCAO Model
This protocol is based on the methodology described by Turski et al. (1998) for evaluating the

neuroprotective effects of Fanapanel in a focal ischemia model.[4]

Experimental Workflow:
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Workflow for assessing Fanapanel's neuroprotective efficacy.
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Animal Model: Use adult male Wistar or Fischer 344 rats.

Anesthesia and Surgery: Anesthetize the animal and induce permanent or transient focal

cerebral ischemia via Middle Cerebral Artery Occlusion (MCAO) using established surgical

techniques.

Catheterization: For intravenous infusion, cannulate the external jugular vein.

Drug Administration:

Prepare Fanapanel solution as described in Protocol 1.

Begin the continuous intravenous infusion of Fanapanel at the desired dose (e.g., 0.1 to

10 mg/kg/h) for a duration of 6 hours.[4]

The timing of administration can be varied: either immediately after MCAO or with a delay

(e.g., 1 to 5 hours post-occlusion) to determine the therapeutic window.[4]

Physiological Monitoring: Throughout the procedure and recovery, maintain and monitor the

animal's body temperature at 37.5 ± 0.5°C.[4]

Endpoint Analysis:

At a predetermined time point (e.g., 24 hours or 7 days) post-ischemia, euthanize the

animals.

Harvest the brains for analysis of infarct volume using staining methods such as 2,3,5-

triphenyltetrazolium chloride (TTC) or vanadium acidic fuchsin.[4]

Quantify the infarct size using stereological methods and image analysis.

Safety and Toxicology
Preclinical Observations:

In rats, long-term (4 weeks) continuous i.v. infusion at doses up to 6 mg/kg/h did not show

evidence of renal or neurotoxicity.[3]
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In mice, a dose of 10 mg/kg i.v. induced hypothermia.[4]

The dose affecting motor coordination (ED50 of 14.6 mg/kg i.v. in mice) is approximately 5-9

times higher than the effective anticonvulsant doses.[1]

Human Clinical Trial Data (Cautionary):

Clinical trials in acute ischemic stroke patients were terminated prematurely for safety

reasons.[2][5]

Doses leading to a total of 525 mg over 48 hours resulted in a significant transient worsening

of neurological scores, primarily due to a reduction in consciousness (stupor and coma) in a

majority of patients.[5]

These severe sedative effects preclude its use as a neuroprotective agent in stroke patients.

[5]

Adverse effects on vision, including impaired color perception and blurred vision, were also

reported, likely due to the blockade of AMPA receptors in the retina.[2]

Researchers should be aware of the potent central nervous system depressant effects of

Fanapanel and carefully monitor animals for signs of excessive sedation, ataxia, and

hypothermia, especially at higher dose ranges. The narrow margin between efficacious and

side-effect-inducing doses necessitates careful dose-selection and study design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684397#fanapanel-in-vivo-administration-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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